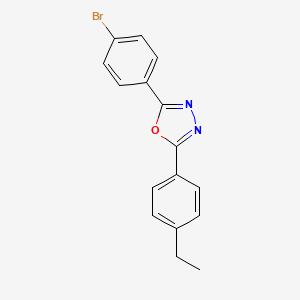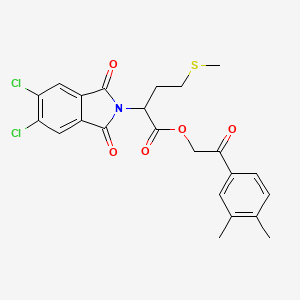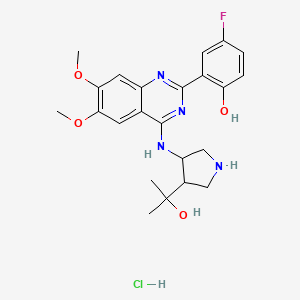
N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides It features a fluorene moiety attached to a benzamide structure, which is further substituted with nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide typically involves the reaction of 9H-fluoren-2-amine with 4-methyl-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino-substituted benzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the fluorene moiety can intercalate with DNA, disrupting its function and leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9H-fluoren-2-yl)benzamide
- 4-methyl-3,5-dinitrobenzamide
- N-(9H-fluoren-2-yl)-3,5-dinitrobenzamide
Uniqueness
N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide is unique due to the presence of both the fluorene and nitro-substituted benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitro groups enhances its reactivity and potential for bioreduction, while the fluorene moiety contributes to its ability to interact with biological macromolecules.
Eigenschaften
Molekularformel |
C21H15N3O5 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-4-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H15N3O5/c1-12-19(23(26)27)10-15(11-20(12)24(28)29)21(25)22-16-6-7-18-14(9-16)8-13-4-2-3-5-17(13)18/h2-7,9-11H,8H2,1H3,(H,22,25) |
InChI-Schlüssel |
AKXSFSBEKRJDAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B12461856.png)

![2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12461877.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12461885.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461887.png)

![N-(4-bromo-3-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12461898.png)

![[(2-oxo-2-{[3-(5-sulfanyl-1H-tetrazol-1-yl)phenyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B12461914.png)
![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B12461916.png)

![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)
![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)
